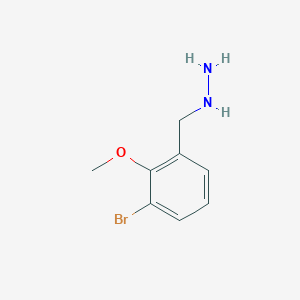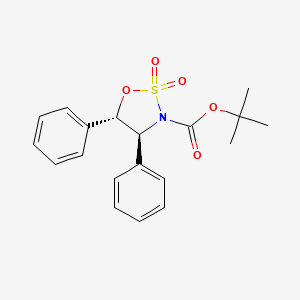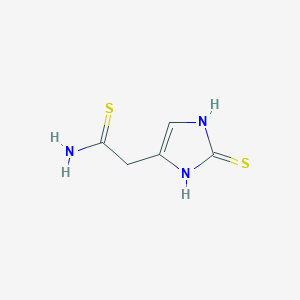
2-Quinolinecarboxylic acid; sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinolinecarboxylic acid; sodium is a sodium salt derivative of 2-quinolinecarboxylic acid. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-quinolinecarboxylic acid typically involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave conditions to yield quinoline-2,4-dicarboxylic acid . This reaction is facilitated by the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like nano zinc oxide are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions: 2-Quinolinecarboxylic acid; sodium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Reagents like thionyl chloride for converting carboxylic acids to acid chlorides, followed by reaction with nucleophiles.
Major Products:
Oxidation: Quinoline-2,4-dicarboxylic acid.
Reduction: Quinoline-2-carboxylic acid derivatives.
Substitution: Quinoline-2-carboxylic acid esters and amides.
Aplicaciones Científicas De Investigación
2-Quinolinecarboxylic acid; sodium has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its role as a siderophore in metal ion chelation.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 2-quinolinecarboxylic acid; sodium involves its interaction with various molecular targets. It acts as a chelating agent, binding to metal ions and facilitating their transport and utilization in biological systems . Additionally, its anti-inflammatory and analgesic effects are attributed to its ability to inhibit specific enzymes and pathways involved in inflammation .
Comparación Con Compuestos Similares
Quinoline-4-carboxylic acid: Known for its anti-inflammatory properties.
8-Hydroxyquinoline: Used as a chelating agent and in antiseptic formulations.
Quinoline-2,4-dicarboxylic acid: Studied for its potential in drug development.
Uniqueness: 2-Quinolinecarboxylic acid; sodium is unique due to its dual role as a chelating agent and a pharmacologically active compound. Its ability to form stable complexes with metal ions and its diverse biological activities make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C10H7NNaO2 |
|---|---|
Peso molecular |
196.16 g/mol |
InChI |
InChI=1S/C10H7NO2.Na/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13); |
Clave InChI |
RNUUPIHGELIDIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


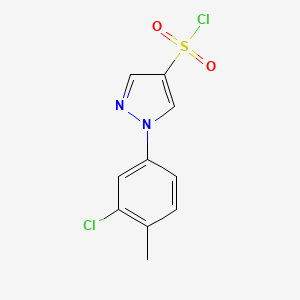
![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15198465.png)
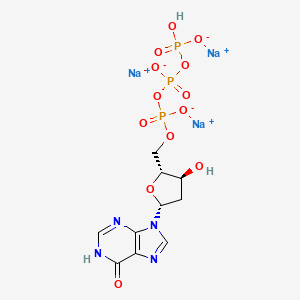
![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)
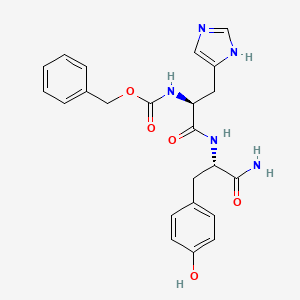

![Stannane, trimethyl[3-(methylthio)-2-thienyl]-](/img/structure/B15198498.png)


